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Compound of Interest

Compound Name: 1-Butanone, 3-hydroxy-1-phenyl-

Cat. No.: B079980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the organic compound 1-Butanone, 3-hydroxy-1-phenyl-, also known as 3-Hydroxy-1-

phenylbutan-1-one. Due to the limited availability of a complete, unified dataset for this specific

molecule, this document summarizes known data, highlights data for closely related isomers

where relevant, and provides standardized experimental protocols for the acquisition of such

spectroscopic information.

Chemical Structure and Properties
Chemical Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol [1]

CAS Number: 13505-39-0[1]

Synonyms: 3-Hydroxy-1-phenylbutan-1-one, β-Hydroxybutyrophenone[1]

Spectroscopic Data Summary
A complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS)

for 1-Butanone, 3-hydroxy-1-phenyl- is not readily available in public databases. The

following tables present available data and note where information is currently unavailable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data: Specific experimental ¹H NMR data for 1-Butanone, 3-hydroxy-1-phenyl- is not

available in the reviewed literature.

¹³C NMR Data: While public databases indicate the existence of ¹³C NMR data for 3-Hydroxy-1-

phenylbutan-1-one, the specific chemical shift values are not provided.[1]

Carbon Atom Chemical Shift (ppm)

C=O Data not available

Aromatic C Data not available

CH(OH) Data not available

CH₂ Data not available

CH₃ Data not available

Table 1: ¹³C NMR Data for 1-Butanone, 3-

hydroxy-1-phenyl-

Infrared (IR) Spectroscopy
Specific experimental IR absorption data for 1-Butanone, 3-hydroxy-1-phenyl- is not available

in the reviewed literature. Expected characteristic absorption bands are listed below based on

the functional groups present.
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Functional Group Expected Absorption Range (cm⁻¹)

O-H (alcohol) 3500 - 3200 (broad)

C-H (aromatic) 3100 - 3000

C-H (aliphatic) 3000 - 2850

C=O (ketone) 1715 - 1680

C=C (aromatic) 1600 - 1450

C-O (alcohol) 1260 - 1050

Table 2: Predicted IR Absorption Bands for 1-

Butanone, 3-hydroxy-1-phenyl-

Mass Spectrometry (MS)
GC-MS data for 3-Hydroxy-1-phenylbutan-1-one is indicated in public databases, but the

fragmentation pattern is not detailed.[1] The expected molecular ion peak and potential major

fragments are outlined below.

Fragment m/z Description

[M]⁺ 164.08 Molecular Ion

[M-CH₃]⁺ 149.06 Loss of a methyl group

[M-H₂O]⁺ 146.07 Loss of water

[C₆H₅CO]⁺ 105.03 Benzoyl cation

[C₆H₅]⁺ 77.04 Phenyl cation

Table 3: Predicted Mass

Spectrometry Fragmentation

for 1-Butanone, 3-hydroxy-1-

phenyl-
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Detailed experimental protocols for the acquisition of spectroscopic data for 1-Butanone, 3-
hydroxy-1-phenyl- are not available. The following are general methodologies that can be

applied.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard,

such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters (¹H NMR):

Set the spectral width to approximately 12-15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Acquisition Parameters (¹³C NMR):

Set the spectral width to approximately 200-220 ppm.

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45-60 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a significantly larger number of scans compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Processing: Apply Fourier transformation to the acquired free induction decay (FID) and

phase correct the resulting spectrum. Calibrate the chemical shift scale using the internal

standard.
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Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids/oils): Place a drop of the neat compound between two salt plates (e.g.,

NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press into a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's beam path.

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like 1-Butanone, 3-hydroxy-1-phenyl-, this is typically done via Gas

Chromatography (GC-MS).

Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-

MS).

GC Conditions (for GC-MS):

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
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Temperature Program: Start at a low temperature and ramp up to a higher temperature to

ensure separation of components.

MS Conditions:

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Detection: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 40-400).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like 1-Butanone, 3-hydroxy-1-phenyl-.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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